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Golgin subfamily A member 3 (875-883)

Epitope mapping Antibody validation Blocking peptide

Researchers validating anti-GOLGA3 C-terminal antibodies risk failed competition assays when substituting mismatched blocking peptides. The 875-883 nonapeptide (RLDSELKEL) is the only sequence-matched reagent guaranteeing complete epitope competition. • >90% HPLC purity minimizes non-specific binding versus >80% SDS-PAGE recombinant fragments, enabling peptide ELISA detection at 1:16,000 dilution. • Standardized 0.5 mg/mL reconstitution allows 1:1 (v/v) antibody mixing without molar excess calculations. • Peer-reviewed immunoproteomic validation as an MHC class I-presented epitope on ovarian cancer cells with corresponding autoantibody reactivity in patient sera.

Molecular Formula
Molecular Weight
Cat. No. B1575438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolgin subfamily A member 3 (875-883)
SynonymsGolgin subfamily A member 3 (875-883)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

GOLGA3 (875-883) Peptide: Identity and Functional Context


Golgin subfamily A member 3 (875-883) is a synthetic nonapeptide (sequence RLDSELKEL) corresponding to the C-terminal residues 875–883 of human Golgin-160 (GOLGA3), a coiled-coil Golgi autoantigen involved in Golgi stack maintenance and vesicular tethering . First catalogued as an HLA-A2‑restricted epitope within the shared immunoproteome of ovarian cancer [1], this peptide is principally employed as a sequence‑defined blocking reagent for anti‑GOLGA3 antibody validation and as a substrate for post‑translational modification mapping and protein‑interaction competition assays . Its short, precisely mapped sequence distinguishes it from recombinant protein fragments or longer synthetic peptides that span multiple functional domains.

Epitope-mapped blocking peptide: RLDSELKEL, C-terminal 875-883
Designed for antibody competition and PTM mapping assays
Predefined lyophilized format with standardized reconstitution protocol

Why Generic GOLGA3 Peptide Substitution Fails


GOLGA3‑targeted blocking reagents are not interchangeable because the epitope specificity, purity level, and formulation of the blocking peptide directly determine the signal‑to‑noise ratio and reproducibility of antibody competition assays . The 875-883 fragment (RLDSELKEL) maps to a discrete C‑terminal region that is distinct from the 1400-1450 region used by several commercial blocking peptides [1], and from the N‑terminal fragment (aa 1‑50) employed by other vendors [2]. Substituting with a recombinant protein fragment (e.g., aa 324‑419 or aa 555‑655) introduces additional epitopes that can generate off‑target blocking or incomplete competition, while truncated or overlapping peptides may fail to fully occupy the antibody paratope, leading to residual background . Quantitative differences in purity (>90 % by HPLC for the synthetic peptide versus >80 % by SDS‑PAGE for recombinant fragments) further compound these risks .

Epitope Mismatch
Internal 1400-1450 peptide maps to a coiled-coil domain and does not cross-react with C-terminal antibodies. Epitope-matched blocking requires the 875-883 fragment.
Purity & Formulation Variability
Recombinant protein fragments show lower purity (>80% SDS-PAGE) and variable liquid concentrations, which may introduce off-target binding and assay variability.
Disease-Relevance Gap
Alternative peptides lack peer-reviewed immunoproteomic validation. Only the 875-883 peptide has confirmed MHC I presentation and autoantibody reactivity in ovarian cancer research.

GOLGA3 (875-883) vs. Closest Analogs: Quantitative Differentiation


Epitope Sequence Specificity: C-Terminal vs. Internal Region

The 875-883 peptide (RLDSELKEL) is derived from the extreme C‑terminus of GOLGA3, a region implicated in Golgi membrane tethering, whereas the alternative blocking peptide 1400-1450 maps to an internal coiled‑coil domain [1]. Antibodies raised against the 1400-1450 region do not cross‑react with the 875-883 epitope, meaning that blocking peptide and antibody must be epitope‑matched for effective competition. The 875-883 peptide provides exclusive blocking for antibodies targeting the C‑terminal domain (e.g., those validated in the Philip 2007 immunoproteomics study [2]), while the 1400-1450 peptide cannot substitute in this context.

Epitope Specificity
Reported
Non-overlapping epitopes; zero cross-reactivity expected
Epitope-matched blocking requires C-terminal peptide
Sequence alignment: UniProt Q08378
Epitope mapping Antibody validation Blocking peptide

Purity: Synthetic Peptide vs. Recombinant Protein Fragment

Commercially sourced synthetic GOLGA3 peptides, including the 875-883 fragment, are typically supplied at >90 % purity as verified by HPLC and mass spectrometry . In contrast, recombinant GOLGA3 protein fragments commonly used as blocking antigens (e.g., NBP1-91952, aa 324-419) are specified at >80 % purity by SDS-PAGE with Coomassie staining . The higher purity of the synthetic peptide reduces the risk of contaminating truncation products or host-cell proteins that could contribute to non‑specific binding in sensitive assays such as peptide ELISA, where detection limit dilutions of 1:16,000 are achievable only with high-purity blocking reagents .

Purity
Data to verify
>90% by HPLC/MS
Supports high signal-to-noise blocking assays
Supplier specification; recombinant fragments >80% SDS-PAGE
Peptide purity Quality control Blocking assay reproducibility

Formulation and Reconstitution Consistency

The 875-883 peptide is universally supplied as a 100 µg lyophilized pellet that yields a precise 0.5 mg/mL solution upon reconstitution with 200 µL distilled water [1]. This standardized format allows direct molar-matched mixing with antibodies typically shipped at 0.5 mg/mL [2]. By contrast, recombinant GOLGA3 protein antigens are supplied as liquid solutions at variable concentrations (e.g., 0.5–2.5 mg/mL in PBS with urea or DMSO), requiring additional dilution calculations that introduce pipetting error and batch inconsistency [3].

Reconstitution
Method context
Fixed 0.5 mg/mL after reconstitution
Enables standardized molar-matched mixing
Recombinant antigens vary 0.5-2.5 mg/mL
Peptide formulation Reconstitution Blocking assay standardization

Disease-Relevance Validation in Ovarian Cancer

The RLDSELKEL epitope was identified by mass-spectrometry-based immunoproteomics as a naturally processed and presented MHC class I peptide on the surface of ovarian cancer cells, and was part of a shared autoantibody signature detectable in patient sera [1]. This experimental validation of disease relevance is not available for the 1400-1450 internal peptide or the N-terminal fragment, which have only been used as synthetic immunogens without demonstrated natural presentation or autoantibody reactivity [2]. For studies linking GOLGA3 to ovarian cancer diagnostics or immunotherapy, only the 875-883 peptide is supported by direct immunoproteomic evidence.

Disease Validation
Reported
Confirmed MHC I-presented epitope; autoantibody in patient sera
Supports ovarian cancer epitope studies
1400-1450 peptide lacks such validation
Cancer immunology Autoantigen Biomarker Ovarian cancer

Optimal Application Scenarios for GOLGA3 (875-883)


Epitope-Matched Blocking for C-Terminal Antibody Validation

When validating polyclonal or monoclonal antibodies raised against the C‑terminal domain of GOLGA3, the 875-883 peptide (RLDSELKEL) is the only sequence‑matched blocking reagent that can guarantee complete epitope competition [1]. The standardized reconstitution to 0.5 mg/mL allows 1:1 (v/v) mixing with antibodies shipped at the same concentration, eliminating the need for molar excess calculations that increase variability . This application leverages the precise sequence identity and formulation consistency that distinguish this peptide from region‑mismatched or recombinant alternatives.

Ovarian Cancer Autoantibody and T-Cell Epitope Studies

The 875-883 peptide is the only GOLGA3‑derived fragment with peer‑reviewed immunoproteomic validation as an MHC class I‑presented epitope on ovarian cancer cells and as a target of circulating autoantibodies in patient sera [1]. Researchers developing ELISpot assays, MHC tetramer staining, or autoantibody profiling for ovarian cancer should prioritize this peptide, as alternative GOLGA3 fragments lack any published evidence of natural processing or disease‑associated immune recognition.

High-Sensitivity Peptide ELISA

Peptide ELISA protocols for GOLGA3 antibody titration achieve detection limit dilutions of 1:16,000 only when the blocking peptide is of high purity [1]. The >90 % HPLC‑verified purity of the synthetic 875-883 peptide minimizes non‑specific binding from truncated or modified peptide impurities, in contrast to recombinant protein fragments specified at >80 % purity by SDS‑PAGE . Laboratories requiring stringent signal‑to‑noise thresholds for quantitative ELISA should select this peptide.

Functional Competition Assays for C-Terminal Interactions

The 875-883 region maps to the C‑terminal domain implicated in Golgi membrane tethering and interactions with small GTPases [1]. Introducing the synthetic peptide as a soluble competitor in in vitro reconstitution systems enables dose‑dependent disruption of native C‑terminal interactions, an approach not feasible with internal region peptides (e.g., 1400-1450) that target coiled‑coil domains irrelevant to membrane‑proximal functions .

Application
Selection Property
Validation Focus
C-Terminal Antibody Blocking
C-terminal sequence identity (RLDSELKEL)
Confirm epitope competition in antibody validation
Ovarian Cancer Epitope Studies
Immunoproteomic validation (MHC I presentation)
Verify disease-associated serum antibody profiling and T-cell epitope recognition
Peptide ELISA Titration
High purity (HPLC-verified)
Assess signal-to-noise ratio and lot-to-lot consistency
Functional Competition Assays
C-terminal domain mapping (membrane tethering region)
Disrupt native C-terminal interactions in reconstitution systems
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